molecular formula C10H13ClN2O2 B13267659 N-butyl-4-chloro-3-nitroaniline

N-butyl-4-chloro-3-nitroaniline

Cat. No.: B13267659
M. Wt: 228.67 g/mol
InChI Key: HHZFWZCXVRSMPP-UHFFFAOYSA-N
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Description

4-Chloro-3-nitroaniline (CAS 635-22-3) is an aromatic amine derivative with a nitro group (-NO₂) at position 3 and a chloro (-Cl) substituent at position 4 of the benzene ring. It is a yellow crystalline solid with a molecular weight of 172.57 g/mol and a melting point of 99–101°C . This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and agrochemicals due to its electron-withdrawing substituents, which enhance its reactivity in electrophilic and nucleophilic substitution reactions . Its structure and substituent positions significantly influence its physicochemical properties, including solubility, stability, and crystal packing behavior.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-butyl-4-chloro-3-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-2-3-6-12-8-4-5-9(11)10(7-8)13(14)15/h4-5,7,12H,2-3,6H2,1H3

InChI Key

HHZFWZCXVRSMPP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-4-chloro-3-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of N-butyl-4-chloroaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-4-chloro-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-3-nitroaniline depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aniline ring. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties of Nitroaniline Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Chloro-3-nitroaniline 635-22-3 C₆H₅ClN₂O₂ 172.57 99–101 Cl (4), NO₂ (3)
3-Nitroaniline 99-09-2 C₆H₆N₂O₂ 138.12 114–116 NO₂ (3)
DFNA N/A C₁₃H₇Cl₂FNO₂ 314.13* 138 (phase trans.) Cl (2,6), F (4), NO₂ (3)
N-(Benzotriazolylmethyl)-4-Cl-3-NO₂-aniline 329080-34-4 C₁₃H₁₀ClN₅O₂ 328.73 N/A Benzotriazolylmethyl (N)
2-Methyl-4-nitroaniline N/A C₇H₈N₂O₂ 152.15 131–133 CH₃ (2), NO₂ (4)

*Calculated based on molecular formula from .

Biological Activity

N-butyl-4-chloro-3-nitroaniline (C10H13ClN2O2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the existing literature on the compound's biological activity, including its antimicrobial properties, metabolic pathways, and implications for bioremediation.

Chemical Structure and Properties

This compound belongs to the class of nitroanilines, characterized by a nitro group (-NO2) and an aniline structure. The presence of the butyl group enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of nitroaniline derivatives, including this compound.

  • Synthesis and Testing : Research has shown that derivatives of 4-chloro-3-nitrophenylthiourea exhibit significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL, indicating potent activity against both standard and hospital strains of bacteria .
  • Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of bacterial type II topoisomerases, crucial for bacterial DNA replication and repair . This mechanism is relevant for compounds with similar structural features to this compound.

Biodegradation and Environmental Impact

The environmental fate of this compound has been explored through studies focusing on its degradation by microbial species.

  • Microbial Degradation : A notable study highlighted the ability of Pseudomonas sp. JHN to utilize 4-chloro-3-nitrophenol (a related compound) as a sole carbon source, leading to its degradation through a series of enzymatic reactions . This pathway involved the formation of 4-chlororesorcinol as a major metabolite, suggesting that similar microbial pathways may exist for this compound.

Case Studies

  • Pseudomonas sp. JHN : This bacterium was isolated from contaminated environments and demonstrated effective degradation capabilities for related compounds. The study found that it could degrade 4C3NP with a release of chloride and nitrite ions, indicating a potential for bioremediation applications .
  • Antimicrobial Testing : In vitro studies have shown that derivatives of nitroanilines can exhibit significant antibacterial effects against pathogens like Klebsiella pneumoniae, reinforcing the potential therapeutic applications of this compound .

Research Findings Summary Table

Study Biological Activity Methodology Key Findings
Microbial degradationIsolation and testing of Pseudomonas sp. JHNEffective degradation pathway identified for 4C3NP
Antimicrobial activityIn vitro testing on K. pneumoniaeSignificant antibacterial effects observed
Antimicrobial activitySynthesis and testing of thiourea derivativesHigh antibacterial activity with MIC values 0.5–2 μg/mL

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